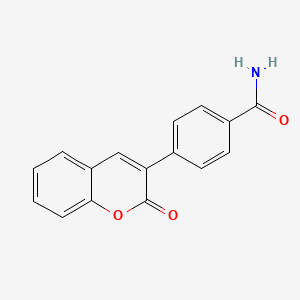

4-(2-oxo-2H-chromen-3-yl)benzamide

Description

4-(2-Oxo-2H-chromen-3-yl)benzamide is a benzamide derivative featuring a coumarin (2-oxo-2H-chromen) moiety at the 3-position of the benzamide ring. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The benzamide group in this compound serves as a versatile scaffold, allowing for structural modifications that enhance pharmacological efficacy and selectivity. This compound is synthesized via coupling reactions between substituted benzoyl chlorides and 3-aminocoumarins under reflux or ultrasonic irradiation, with yields optimized through green chemistry approaches .

Properties

IUPAC Name |

4-(2-oxochromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEAUWGHVJNSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 2-oxo-2H-chromen-3-carboxylic acid with an appropriate amine, such as aniline, under suitable reaction conditions. One common method involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The chromenone ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxy derivatives.

Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry

- Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It is often used in the development of novel compounds with tailored properties.

- Catalysis : There is potential for 4-(2-oxo-2H-chromen-3-yl)benzamide to act as a ligand in catalytic reactions, which could lead to the development of new catalytic processes.

Biology

- Biological Probes : This compound can be utilized in studying enzyme mechanisms or receptor binding, helping researchers understand biological pathways better.

- Drug Development : Its structural characteristics suggest potential as a lead compound in drug discovery, particularly for targeting specific diseases.

Medicine

- Therapeutic Agents : Research indicates that this compound may possess anti-cancer and anti-inflammatory properties. Studies have shown it can inhibit cancer cell growth and migration, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of coumarin, including those similar to this compound, exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer). The compound was noted for its low IC50 values, indicating potent activity against tumor cells .

- Anticholinesterase Activity : Compounds containing coumarin structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. Certain derivatives showed promising IC50 values, suggesting potential therapeutic applications in neuroprotection .

- Inflammation Inhibition : Research has also highlighted the anti-inflammatory properties of coumarin derivatives. These compounds may modulate inflammatory pathways, providing a basis for developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA gyrase and topoisomerase.

Pathways Involved: It can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division in microbial and cancer cells.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Ultrasound-assisted synthesis reduces reaction time by ~75% and increases yields by 15–20% compared to conventional methods .

- Coupling reagents like DCC (dicyclohexylcarbodiimide) are critical for amide bond formation in derivatives with hydroxyl or nitro groups .

Spectroscopic Characteristics

IR and NMR data highlight structural differences:

Key Observations :

Key Observations :

- Halogenation (Cl, Br) enhances antimicrobial activity by improving membrane penetration .

Q & A

Basic Research Questions

Q. How can synthetic routes for 4-(2-oxo-2H-chromen-3-yl)benzamide be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters. For example, coupling the coumarin core (2-oxo-2H-chromen-3-yl) to benzamide derivatives requires precise temperature modulation (50–70°C) and solvent selection (e.g., DMF or THF). Intermediate purification via column chromatography and final product validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., confirming the absence of unreacted amines) are critical .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the coumarin and benzamide moieties.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography to resolve ambiguities in stereochemistry, as demonstrated in structurally similar coumarin derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to coumarin derivatives (e.g., kinase inhibition or anti-inflammatory pathways). For example:

- Fluorescence-based assays to monitor binding affinity (e.g., fluorescence quenching with tryptophan residues in target proteins).

- Dose-response studies (IC₅₀ determination) using cell viability assays (MTT or resazurin) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or structural variations. Strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at the benzamide para-position) and compare bioactivity.

- Multi-parametric analysis : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to validate target engagement .

Q. What computational approaches are suitable for predicting the molecular targets of this compound?

- Methodological Answer :

- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to identify potential binding pockets.

- Pharmacophore modeling : Map key functional groups (e.g., the coumarin carbonyl and benzamide NH) to align with known inhibitors of serine proteases or kinases .

Q. How can crystallographic data inform the design of analogs with improved bioavailability?

- Methodological Answer : Analyze X-ray structures to identify steric hindrance or polarity hotspots. For example:

- LogP optimization : Introduce methyl or methoxy groups to reduce polarity while maintaining solubility (e.g., logP < 3).

- Co-crystallization studies : Determine interactions with cytochrome P450 enzymes to predict metabolic stability .

Q. What strategies mitigate toxicity risks during preclinical development?

- Methodological Answer :

- Ames test for mutagenicity and hERG channel screening for cardiotoxicity.

- Metabolite profiling (LC-MS/MS) to identify reactive intermediates (e.g., epoxides) that may require structural mitigation .

Methodological Notes

- Data Integration : Cross-referenced SAR trends from coumarin derivatives (e.g., ) to ensure biological relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.